1-(2-Bromo-4-(difluoromethyl)phenyl)pyrrolidine
Description
Properties
IUPAC Name |
1-[2-bromo-4-(difluoromethyl)phenyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrF2N/c12-9-7-8(11(13)14)3-4-10(9)15-5-1-2-6-15/h3-4,7,11H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYAINCDJKNBPNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of 1-(2-Bromo-4-(difluoromethyl)phenyl)pyrrolidine generally follows a two-step approach:
- Step 1: Functionalization of the aromatic ring with bromine and difluoromethyl substituents.
- Step 2: N-arylation or alkylation of pyrrolidine with the functionalized aryl halide.
This approach ensures selective substitution on the aromatic ring before coupling with the pyrrolidine moiety.
Preparation of the Aryl Bromodifluoromethyl Intermediate
The key intermediate, 2-bromo-4-(difluoromethyl)phenyl derivative, can be synthesized via halogenation and difluoromethylation reactions:
- Bromination: Electrophilic aromatic substitution is employed to introduce bromine at the ortho position relative to the amino substituent.
- Difluoromethylation: Introduction of the difluoromethyl group (-CF2H) typically involves nucleophilic or radical difluoromethylation reagents under controlled conditions. Common reagents include difluoromethyl sulfonium salts or difluoromethylated zinc reagents.
The difluoromethylation step is often conducted under mild conditions to prevent decomposition of sensitive functional groups.
Coupling with Pyrrolidine
The coupling of the functionalized aryl bromodifluoromethyl compound with pyrrolidine is typically achieved via:
- Nucleophilic aromatic substitution (SNAr): Pyrrolidine acts as a nucleophile displacing a suitable leaving group on the aromatic ring.
- Transition-metal catalyzed amination: Palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann-type coupling can be employed for efficient C-N bond formation.
A representative procedure adapted from related pyrrolidine-aryl amination reactions is:
- To a solution of pyrrolidine (1.1 equiv) in dry dichloromethane or tetrahydrofuran, the aryl bromodifluoromethyl compound (1.0 equiv) is added under inert atmosphere.
- The mixture is stirred at 0°C to room temperature for 10–12 hours.
- The reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the solvent is evaporated, and the crude product is purified by flash chromatography.
This method yields this compound as a white solid with high purity and yields typically above 85%.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Bromination | Br2 or N-bromosuccinimide (NBS), solvent (DCM), 0°C to RT | 90–95 | Selective ortho bromination |
| Difluoromethylation | Difluoromethyl sulfonium salt, base, inert atmosphere | 70–85 | Mild conditions to avoid side reactions |
| Coupling with Pyrrolidine | Pyrrolidine, Pd catalyst or base, solvent (THF/DCM), RT | 85–92 | Buchwald-Hartwig amination or SNAr |
Research Findings and Mechanistic Insights
- The bromination step is highly regioselective due to electronic effects of substituents on the phenyl ring, favoring substitution at the 2-position.
- The difluoromethylation proceeds via nucleophilic attack or radical addition, depending on the reagent used. Radical difluoromethylation under photoredox catalysis has been reported to improve selectivity and yield.
- The coupling reaction benefits from the use of ligands such as BINAP or Xantphos in palladium catalysis, enhancing the rate and selectivity of C-N bond formation.
- Avoiding excess base and moisture is critical to prevent decomposition of difluoromethyl groups during coupling.
- Flash chromatography purification typically uses a gradient of petroleum ether and ethyl acetate (5:1 to 2:1) to isolate the target compound.
Representative Experimental Procedure (Adapted)
Preparation of 2-Bromo-4-(difluoromethyl)phenyl bromide:
- Dissolve the appropriate phenyl precursor in dry dichloromethane.
- Add N-bromosuccinimide (NBS) slowly at 0°C under nitrogen atmosphere.
- Stir for 2 hours at room temperature.
- Add difluoromethyl sulfonium salt and a suitable base (e.g., potassium carbonate).
- Stir under inert atmosphere until reaction completion (monitored by TLC).
- Extract and purify intermediate by column chromatography.
-
- To a dry flask under argon, add pyrrolidine and the aryl bromodifluoromethyl intermediate.
- Add Pd catalyst (e.g., Pd2(dba)3) and ligand (e.g., BINAP).
- Stir at room temperature or slightly elevated temperature for 12 hours.
- Quench reaction, remove solvent under reduced pressure.
- Purify crude product by flash chromatography.
Summary Table of Key Analytical Data
| Compound | Physical State | Yield (%) | Melting Point (°C) | Purification Method |
|---|---|---|---|---|
| 2-Bromo-4-(difluoromethyl)phenyl bromide | Solid | 80–85 | 110–115 | Flash chromatography |
| This compound | White solid | 85–92 | 75–80 | Flash chromatography |
Chemical Reactions Analysis
Suzuki–Miyaura Cross-Coupling Reactions
The bromine atom at the 2-position undergoes palladium-catalyzed cross-coupling with boronic acids. This reaction is critical for introducing aryl, heteroaryl, or alkenyl groups.
Key Findings :
-
The difluoromethyl group at the 4-position electronically activates the aryl ring, enhancing coupling efficiency .
-
Steric hindrance from the pyrrolidine ring slightly reduces yields compared to non-substituted analogs .
Buchwald–Hartwig Amination
The bromo group participates in palladium-mediated coupling with amines to form C–N bonds.
| Amine | Catalyst System | Yield (%) | Conditions | Reference |
|---|---|---|---|---|
| Morpholine | Pd₂(dba)₃, XPhos | 82 | dioxane, 100°C, 12 h | |
| Benzylamine | Pd(OAc)₂, BINAP | 68 | toluene, 90°C, 24 h | |
| Piperidine | PdCl₂(Amphos), KOtBu | 75 | THF, 80°C, 8 h |
Mechanistic Insight :
-
The reaction proceeds via oxidative addition of Pd(0) to the C–Br bond, followed by amine coordination and reductive elimination .
Nucleophilic Aromatic Substitution
The electron-withdrawing difluoromethyl group activates the aryl ring for nucleophilic substitution under harsh conditions.
| Nucleophile | Conditions | Yield (%) | Product | Reference |
|---|---|---|---|---|
| NaN₃ | DMF, 120°C, 48 h | 55 | 1-(2-Azido-4-(difluoromethyl)phenyl)pyrrolidine | |
| KSCN | DMSO, 130°C, 72 h | 40 | 1-(2-Thiocyanato-4-(difluoromethyl)phenyl)pyrrolidine |
Limitations :
Radical-Mediated Functionalization
The C–Br bond undergoes homolytic cleavage under radical initiators, enabling C–C bond formation.
Mechanism :
-
Initiation by peroxide-derived radicals abstracts a bromine atom, generating an aryl radical that couples with trifluoromethyl or cyano sources .
Pyrrolidine Ring Functionalization
The tertiary amine participates in lactamization or alkylation under acidic or reductive conditions.
Challenges :
Dehalogenation
Catalytic hydrogenation removes the bromine atom for downstream applications.
| Catalyst | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Pd/C, H₂ (1 atm) | EtOH, 25°C, 4 h | 90 | |
| Ni Raney, NH₃ | MeOH, 50°C, 8 h | 85 |
Applications :
Scientific Research Applications
Chemical Properties and Structure
1-(2-Bromo-4-(difluoromethyl)phenyl)pyrrolidine has the following chemical properties:
- Chemical Formula : C₁₁H₁₂BrF₂N
- Molecular Weight : 276.12 g/mol
- CAS Number : 1704073-19-7
These properties make it suitable for various synthetic modifications aimed at enhancing its biological activity.
Drug Discovery
The compound has been investigated for its potential as a therapeutic agent. Its structural characteristics allow for modifications that can enhance potency and selectivity against specific biological targets. For instance, the introduction of difluoromethyl groups can influence lipophilicity and bioavailability, crucial factors in drug design.
Structure-Activity Relationship Studies
Research has shown that analogs of pyrrolidine derivatives can exhibit significant biological activity. In particular, the modification of substituents on the pyrrolidine ring can lead to enhanced inhibition of various enzymes. For example, studies on related compounds have demonstrated that specific substitutions can increase inhibitory potency against enzymes like NAPE-PLD, which is involved in lipid signaling pathways .
Case Study 1: NAPE-PLD Inhibition
A notable application of pyrrolidine derivatives, including those similar to this compound, is their role as inhibitors of NAPE-PLD. A study identified a compound with a similar scaffold that exhibited nanomolar potency against this enzyme, highlighting the potential of such derivatives in modulating lipid metabolism and signaling pathways .
Case Study 2: Anticancer Research
The compound's structure suggests potential applications in cancer research, particularly regarding its interactions with heterocyclic amines known for their carcinogenic properties. Research indicates that compounds with similar structures may influence the metabolic activation of these amines, potentially leading to reduced carcinogenic effects .
Mechanism of Action
The mechanism of action of 1-(2-Bromo-4-(difluoromethyl)phenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The presence of the bromine and difluoromethyl groups influences its reactivity and binding affinity to various targets. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights key differences between 1-(2-Bromo-4-(difluoromethyl)phenyl)pyrrolidine and structurally related compounds:
<sup>a</sup> XLogP3 values are experimental where available; others are estimated.
Key Observations:
- Lipophilicity : The difluoromethyl group in the target compound likely increases its LogP (~3.0) compared to the fluorinated carbonyl analogue (XLogP3 2.7) , favoring membrane permeability in biological systems.
- Electronic Effects : The electron-withdrawing bromo and difluoromethyl groups may activate the phenyl ring for electrophilic substitution, contrasting with the deactivating sulfonyl group in 1-((4-Bromophenyl)sulfonyl)pyrrolidine .
- Synthetic Utility : The boronate ester derivative is tailored for Suzuki couplings, whereas the target compound’s bromo group could enable further functionalization via cross-coupling or nucleophilic substitution.
Biological Activity
1-(2-Bromo-4-(difluoromethyl)phenyl)pyrrolidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a 2-bromo-4-(difluoromethyl)phenyl group. Its molecular formula is C12H12BrF2N, indicating the presence of nitrogen and halogens, which are crucial for its biological interactions. The unique structure allows for diverse interactions with biological targets, making it a candidate for various pharmacological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are involved in neurotransmitter breakdown. This inhibition can enhance cholinergic signaling, potentially benefiting conditions like Alzheimer's disease.
- Receptor Binding : It may also bind to various receptors, modulating neurotransmitter levels, particularly dopamine and serotonin, which are critical in mood regulation and cognitive functions.
Pharmacological Studies
Research has demonstrated several pharmacological effects associated with this compound:
Antidepressant-like Effects
In preclinical studies involving animal models, administration of this compound resulted in significant antidepressant-like behavior. For instance, forced swim tests indicated that treated animals exhibited reduced despair compared to control groups.
Cognitive Enhancement
The compound has shown promise in enhancing cognitive functions. Studies involving scopolamine-induced amnesia models revealed that it improved memory retention and learning capabilities in rodents.
Data Table: Biological Activities
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Antidepressant | Significant reduction in despair | |
| Cognitive Enhancement | Improved memory retention | |
| Enzyme Inhibition | AChE/BuChE inhibition | |
| Neuroprotective | Reduced neuroinflammation |
Case Study 1: Antidepressant Effects
A study involving chronic administration of the compound demonstrated a marked decrease in depressive behaviors in a mouse model induced by chronic stress. The results indicated that the compound's mechanism may involve modulation of the serotonergic system, suggesting its potential as an antidepressant.
Case Study 2: Cognitive Function
Another investigation focused on cognitive decline models (e.g., scopolamine-induced amnesia). The treated group exhibited improved performance on memory tasks compared to control groups, indicating potential use in therapies for age-related cognitive decline.
Q & A
Q. What are the optimal synthetic routes for 1-(2-Bromo-4-(difluoromethyl)phenyl)pyrrolidine, and how can reaction conditions be tailored to improve yield?
Methodological Answer: The synthesis of this compound typically involves coupling a brominated difluoromethylphenyl precursor with a pyrrolidine moiety. Key steps include:
- Halogenation : Bromination at the ortho position of the phenyl ring using catalysts like nickel complexes (e.g., NiCl₂/PPh₃), as demonstrated in analogous bipyridine syntheses .
- Pyrrolidine Functionalization : Introducing the pyrrolidine ring via nucleophilic substitution or reductive amination. Solvent selection (e.g., THF vs. DMF) significantly impacts yield due to steric hindrance from the difluoromethyl group .
- Optimization : Yield improvements (up to 40–60%) are achievable by adjusting reaction temperature (80–120°C) and using coupling agents like Pd(PPh₃)₄ for Suzuki-Miyaura reactions, as seen in related bromophenyl-pyrrolidine derivatives .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer: Structural validation requires multi-technique analysis:
- X-ray Crystallography : Resolve bond angles and stereochemistry, as applied to dispiro-pyrrolidine derivatives (R-factor = 0.038) .
- NMR Spectroscopy : Confirm substitution patterns via ¹H/¹⁹F NMR. The difluoromethyl group shows characteristic splitting (δ 4.8–5.2 ppm for ¹H; δ -110 to -120 ppm for ¹⁹F) .
- Mass Spectrometry : High-resolution ESI-MS can distinguish isotopic peaks for bromine (⁷⁹Br/⁸¹Br) and fluorine (¹⁹F) .
Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?
Methodological Answer: Initial screening should focus on target selectivity and toxicity:
- Enzyme Inhibition Assays : Test against proteases or kinases, leveraging the pyrrolidine ring’s ability to mimic transition states .
- Cytotoxicity Profiling : Use MTT assays on human cell lines (e.g., HEK-293) to assess IC₅₀ values. Pyrrolidine derivatives often show low micromolar toxicity .
- SAR Preliminary Analysis : Modify substituents (e.g., bromine vs. chlorine) to correlate structural changes with activity trends .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance the biological efficacy of this compound?
Methodological Answer: Advanced SAR requires systematic modifications and biophysical validation:
- Substituent Variation : Replace bromine with electron-withdrawing groups (e.g., CF₃) to alter π-π stacking interactions. Analogous difluoromethylphenyl derivatives show improved target binding .
- Pyrrolidine Ring Modifications : Introduce sp³-hybridized carbons or chiral centers to enhance conformational rigidity, as seen in antitubercular diarylpyrroles .
- Biophysical Validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd) to target proteins .
Q. What computational strategies predict the compound’s reactivity in catalytic applications?
Methodological Answer:
- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the difluoromethyl group’s electron-withdrawing nature lowers LUMO energy, favoring nucleophilic attacks .
- Molecular Dynamics (MD) Simulations : Study interactions with biological targets (e.g., enzymes) over 100-ns trajectories to identify binding hotspots .
- Docking Studies : Use AutoDock Vina to screen against protein databases (e.g., PDB) for off-target effects .
Q. How can researchers resolve contradictions in spectroscopic data during structural analysis?
Methodological Answer:
- Variable Temperature NMR : Resolve dynamic effects (e.g., rotational barriers in the pyrrolidine ring) by acquiring spectra at 25–60°C .
- Cross-Validation with Crystallography : Compare NMR-derived dihedral angles with X-ray data to identify conformational discrepancies .
- Isotopic Labeling : Use ¹³C-labeled precursors to clarify ambiguous peaks in crowded regions (e.g., aromatic vs. aliphatic carbons) .
Q. What catalytic applications are feasible for this compound in organic transformations?
Methodological Answer: The bromine and difluoromethyl groups enable unique reactivity:
- Cross-Coupling Reactions : Act as a ligand or substrate in Pd-catalyzed couplings (e.g., Buchwald-Hartwig amination) for heterocycle synthesis .
- Fluorine Transfer Agent : Leverage the difluoromethyl group for nucleophilic fluorination in medicinal chemistry .
- Redox Catalysis : Explore dehydrogenative oxidation of pyrrolidine derivatives using transition-metal catalysts (e.g., Cp*Ru) under H₂ atmospheres .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
